![molecular formula C22H25Cl2N5O3 B2698506 3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-76-5](/img/structure/B2698506.png)

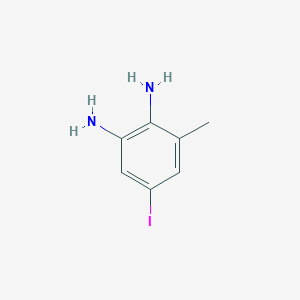

3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

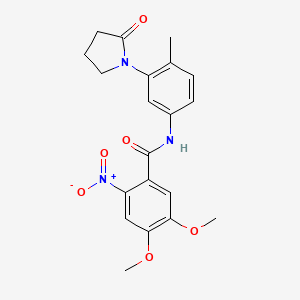

Descripción

The compound appears to contain a purine derivative, which is a type of nitrogen-containing heterocycle that’s a key component in many biological molecules, such as DNA and RNA. It also contains a dichlorobenzyl group, which is often found in various pharmaceuticals due to its potential antiseptic properties .

Aplicaciones Científicas De Investigación

Antiviral and Antidepressant Potential

Research into imidazo[1,2-a]-s-triazine nucleosides and their analogues, such as those described by Kim et al. (1978), has revealed moderate activity against rhinoviruses at nontoxic dosage levels, showcasing the potential of these compounds in antiviral research (Kim et al., 1978). Further, Zagórska et al. (2016) highlighted the synthesis of derivatives showing promise as antidepressant agents in preliminary pharmacological in vivo studies, suggesting the compound's relevance in neuropsychiatric disorder treatment research (Zagórska et al., 2016).

SAR and Molecular Studies

The synthesis and biological evaluation of arylpiperazinylalkyl purine diones and triones, as discussed by Zagórska et al. (2015), provide insights into their affinity for serotoninergic and dopaminergic receptors, highlighting the importance of structural modifications for enhancing receptor affinity and selectivity (Zagórska et al., 2015). This research underpins the significance of structural activity relationships (SAR) in developing compounds with targeted biological activities.

Phosphodiesterase Inhibition

Investigations into the PDE4 inhibitory activities of 1-benzylxanthines, as presented by Suzuki et al. (2006), demonstrate the potential of purine analogues in modulating enzymatic activity relevant to inflammatory and neuropsychiatric disorders (Suzuki et al., 2006).

Adenosine Receptor Antagonism

The development of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists, explored by Baraldi et al. (2008), underscores the therapeutic potential of purine derivatives in treating conditions like inflammatory diseases, cancer, and cardiac disorders (Baraldi et al., 2008).

Propiedades

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N5O3/c1-5-32-11-7-10-27-13(2)14(3)29-18-19(25-21(27)29)26(4)22(31)28(20(18)30)12-15-16(23)8-6-9-17(15)24/h6,8-9H,5,7,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSYPWOKAWBZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2698430.png)

![N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2698432.png)

![1-(4-(4-(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2698442.png)